Methyl (3S)-3-aminobutanoate
Overview
Description
Methyl (3S)-3-aminobutanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Resolution and Synthesis
Methyl (3S)-3-aminobutanoate plays a crucial role in enzymatic resolutions and syntheses. For instance, its enzymatic resolution through transesterifications catalyzed by lipase B from Candida antarctica (Cal-B) has been reported to proceed with high conversion and yield optically pure enantiomers, demonstrating its significance in producing optically active compounds (Escalante, 2008).
Biological Activity Screening
This compound derivatives have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. Despite showing a low level of cytotoxicity and absence of significant antibacterial and anti-inflammatory activities, these derivatives' properties might be beneficial for their incorporation in prodrugs, indicating a potential in pharmaceutical development (Yancheva et al., 2015).
Anticancer Drug Synthesis
It has been utilized in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested against various human tumor cell lines, showing significant cytotoxic effects. This highlights its utility in the development of novel anticancer agents (Basu Baul et al., 2009).
Pentanol Isomer Production in Bioengineering
In bioengineering, this compound is part of pathways to produce pentanol isomers, which are potential biofuels. This application showcases the chemical's role in renewable energy and biotechnological advancements (Cann & Liao, 2009).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as (s)-fluoxetine and Enmetazobactam , interact with various targets in the body. For instance, (S)-Fluoxetine interacts with transporters in organisms like Aquifex aeolicus , while Enmetazobactam acts as a beta-lactamase inhibitor, combating bacteria that produce enzymes capable of hydrolyzing important antibiotics .
Mode of Action
Similar compounds like methyl salicylate have been shown to act as counter-irritants, providing relief from acute pain associated with musculoskeletal conditions . Another compound, catechol-O-methyltransferase, catalyzes a SAM-dependent methylation reaction, where the attacking nucleophile is an alcohol .
Biochemical Pathways
Related compounds like methyl salicylate are known to play a role in the induction of resistance against pathogens . In the case of jasmonates, another class of compounds, they are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .
Pharmacokinetics
They are absorbed and distributed slowly, metabolized via catabolism to peptides and amino acids, and eliminated primarily via this metabolic pathway .
Result of Action
Similar compounds like methyl salicylate are known to provide symptomatic relief from acute musculoskeletal pain . Other compounds like catechol-O-methyltransferase catalyze methylation reactions, which can have various effects depending on the specific substrates and products involved .
Action Environment
For instance, Methyl parathion, a pesticide, is known to have its action influenced by inhalation, dermal contact, and inadvertent ingestion .
Properties
IUPAC Name |
methyl (3S)-3-aminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429332 | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83509-89-1 | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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